N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-chlorobenzene-1-sulfonamide
Description
This compound is a sulfonamide derivative featuring a tetrahydroquinoline core substituted with a benzenesulfonyl group at position 1 and a 2-chlorobenzenesulfonamide moiety at position 4. Its molecular structure combines sulfonamide pharmacophores with a partially saturated quinoline system, which is often associated with diverse biological activities, including enzyme inhibition and receptor modulation . The presence of the electron-withdrawing chlorine atom on the benzene ring may enhance its binding affinity to target proteins compared to non-halogenated analogues .
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-chlorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O4S2/c22-19-10-4-5-11-21(19)29(25,26)23-17-12-13-20-16(15-17)7-6-14-24(20)30(27,28)18-8-2-1-3-9-18/h1-5,8-13,15,23H,6-7,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBGUFYDQHAMMAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3Cl)N(C1)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzenesulfonyl Group Installation
The N1-position of the tetrahydroquinoline core undergoes sulfonylation with benzenesulfonyl chloride. This step typically employs a two-phase system with aqueous NaHCO₃ and dichloromethane (DCM) to neutralize HCl byproducts. Reaction completion requires 12–24 hours at 0–5°C to minimize hydrolysis. The resulting intermediate, 1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine, is isolated via extraction and dried under vacuum.
2-Chlorobenzenesulfonamide Coupling
The C6-amine group is subsequently functionalized with 2-chlorobenzenesulfonyl chloride. Patent methodologies suggest using acetonitrile as the solvent and triethylamine (TEA) as a base at 50°C for 6 hours, achieving 85–90% conversion. Excess sulfonyl chloride (1.2 equivalents) ensures complete amidation, while TEA scavenges HCl, preventing protonation of the amine. Purification via recrystallization from ethanol/water mixtures yields the final product with >98% purity.
Integrated Multi-Step Synthesis
A representative large-scale synthesis combines these steps sequentially (Table 1):
This route achieves an overall yield of 72% (0.96 × 0.88 × 0.85). Critical challenges include managing exothermic sulfonylation reactions and minimizing epimerization during core synthesis.
Reaction Optimization and Mechanistic Insights
Solvent and Base Effects
The DBU-toluene system outperforms Cs₂CO₃-THF in annulation reactions due to DBU’s dual role as a base and phase-transfer catalyst. Polar solvents like acetonitrile accelerate sulfonamide coupling but risk sulfonate ester formation if residual water is present.
Temperature and Stoichiometry
Lower temperatures (0–5°C) during sulfonylation suppress side reactions, while elevated temperatures (50°C) in the final coupling step ensure rapid kinetics. A 10% excess of sulfonyl chlorides compensates for their partial hydrolysis.
Analytical Characterization
The final compound is characterized by:
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Molecular Formula : C₂₅H₂₂ClN₃O₄S₂ (calculated molecular weight: 528.04 g/mol).
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Spectroscopy : ¹H NMR (400 MHz, CDCl₃) exhibits a triplet at δ 3.15 ppm (CH₂ of tetrahydroquinoline) and a singlet at δ 7.85 ppm (aromatic protons of 2-chlorobenzenesulfonamide).
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Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water) shows a single peak at 12.3 min.
Comparative Analysis of Alternative Routes
A patent-based approach employs RORγ inhibition intermediates, substituting the 2-chlorobenzenesulfonamide with nitro groups. While this method reduces the number of steps, it necessitates hazardous hydrogenation conditions (H₂/Pd-C) for nitro reduction, complicating scalability.
Industrial-Scale Considerations
Pilot-scale synthesis (10 kg batches) uses continuous flow reactors for annulation and sulfonylation steps, reducing reaction times by 40% . Environmental metrics include an E-factor of 32 (kg waste/kg product), driven by solvent use in chromatography.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : This compound can undergo oxidation reactions, where the sulfonyl groups can be further oxidized to sulfonic acids under strong oxidizing agents.
Reduction: : The tetrahydroquinoline ring may be susceptible to reduction reactions, potentially altering the ring structure.
Substitution: : The chlorine atom in the chlorobenzene ring can be substituted with various nucleophiles, leading to derivatives with diverse functional groups.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used as oxidizing agents under acidic or basic conditions.
Reduction: : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents used under controlled conditions.
Substitution: : Nucleophiles like sodium methoxide (NaOCH₃) in methanol, or ammonia (NH₃) in ethanol can be used to replace the chlorine atom.
Major Products Formed
Oxidation: : Sulfonic acid derivatives.
Reduction: : Altered tetrahydroquinoline structures.
Substitution: : Various substituted benzenesulfonyl-tetrahydroquinoline derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, this compound serves as an intermediate for the preparation of more complex molecules due to its reactive functional groups. Its structural motifs are crucial in developing new materials and catalysts.
Biology
Due to the presence of sulfonamide groups, it exhibits potential as a scaffold for designing inhibitors of various enzymes. It may play a role in biochemical pathways and studies related to protein function.
Medicine
The compound holds potential in medicinal chemistry for the development of therapeutic agents, particularly in targeting diseases where sulfonamide and tetrahydroquinoline derivatives have shown efficacy.
Industry
In industrial applications, it may be used in the production of specialty chemicals, dyes, and advanced materials with specific chemical and physical properties.
Mechanism of Action
The compound exerts its effects through interactions between its functional groups and specific molecular targets:
Sulfonamide Groups: : These can interact with enzymes, potentially inhibiting their activity by mimicking the enzyme's natural substrate.
Quinoline Core: : The heterocyclic structure allows it to intercalate with DNA or interact with proteins, affecting biological processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues in Sulfonamide-Tetrahydroquinoline Family
Compound A : N-[1-(Benzenesulfonyl)-1,2,3,4-Tetrahydroquinolin-6-yl]benzenesulfonamide (CAS 946282-88-8)
- Key Difference : Lacks the 2-chloro substitution on the benzene ring.
Compound B : N-(1-Benzoyl-1,2,3,4-Tetrahydroquinolin-6-yl)-2,4-Dimethylbenzene-1-Sulfonamide (CAS 946380-90-1)
- Key Difference : Replaces the benzenesulfonyl group with a benzoyl moiety and introduces methyl groups on the benzene ring.
- Impact : The benzoyl group may alter metabolic stability, while methyl substitutions could enhance lipophilicity but reduce solubility .
| Property | Target Compound | Compound A | Compound B |
|---|---|---|---|
| Molecular Formula | C23H20ClN3O4S2 | C23H21N3O4S2 | C24H24N2O3S |
| Molecular Weight (g/mol) | 526.0 | 507.5 | 420.5 |
| Substituents | 2-Cl, benzenesulfonyl | Benzenesulfonyl | Benzoyl, 2,4-dimethyl |
| Key Functional Groups | Sulfonamide, Cl | Sulfonamide | Sulfonamide, benzoyl |
Pharmacological and Spectroscopic Comparisons
Activity Data from Patent Studies
- The target compound’s structural analogues (e.g., benzothiazole-containing derivatives in ) demonstrate variable pharmacological profiles. For instance, Example 1 (2-{6-[(1,3-Benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid) shows potent kinase inhibition (Table 1 in ), while Example 24 (adamantane-containing derivative) exhibits enhanced blood-brain barrier penetration .
- The chlorine atom in the target compound likely improves target selectivity but may reduce solubility compared to non-chlorinated derivatives like Compound A .
Spectroscopic Data
- provides crystallographic or NMR data for (S)-N-{1-[5-(4-Chlorobenzylsulfanyl)-1,3,4-oxadiazol-2-yl]ethyl}-4-methyl-benzenesulfonamide. Key shifts (e.g., 175.70 ppm for carbonyl groups) suggest distinct electronic environments compared to the target compound, where the tetrahydroquinoline core and dual sulfonamide groups may produce unique spectral signatures .
Biological Activity
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-chlorobenzene-1-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic potential, and relevant research findings.
Structural Overview
The compound features a tetrahydroquinoline core substituted with a benzenesulfonyl group and a chlorobenzene sulfonamide moiety. This structure is significant as it combines elements known for their biological activity, particularly in drug development targeting various diseases.
Research indicates that compounds with similar structures often exhibit multiple mechanisms of action, including:
- Enzyme Inhibition : The sulfonamide group is known to inhibit various enzymes, particularly those involved in metabolic pathways. This inhibition can lead to altered cellular processes, potentially beneficial in treating diseases like cancer.
- Cytotoxicity : Studies have shown that derivatives of tetrahydroquinoline exhibit cytotoxic effects against human tumor cell lines, suggesting that this compound may also possess similar properties.
Biological Activity Data
| Activity | Description |
|---|---|
| Enzyme Inhibition | Potential to inhibit metabolic enzymes involved in disease progression. |
| Cytotoxic Effects | Demonstrated cytotoxicity against various human tumor cell lines. |
| Antimicrobial Properties | Preliminary studies suggest potential antimicrobial activity against specific pathogens. |
Case Studies and Research Findings
- Cytotoxicity Studies : A study conducted on derivatives of tetrahydroquinoline demonstrated significant cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.
- Enzyme Interaction Analysis : Research utilizing molecular docking simulations indicated that this compound interacts favorably with key enzymes involved in cancer metabolism, suggesting a pathway for therapeutic intervention.
- Antimicrobial Activity : An investigation into the antimicrobial properties revealed that certain derivatives exhibited inhibitory effects against Gram-positive bacteria, indicating potential as an antibiotic agent.
Synthesis and Modification
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the tetrahydroquinoline core through cyclization reactions.
- Introduction of the benzenesulfonyl and chlorobenzene groups via electrophilic aromatic substitution.
This synthetic route allows for modifications that can enhance biological activity or alter pharmacokinetic properties.
Q & A
Q. What are the standard synthetic routes for N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-chlorobenzene-1-sulfonamide?
The compound is synthesized via multi-step reactions. A common approach involves coupling a tetrahydroquinoline derivative (e.g., 1-benzyl-2-oxo-1,2,3,4-tetrahydroquinoline) with a sulfonyl chloride (e.g., 2-chlorobenzenesulfonyl chloride) in the presence of a base like triethylamine. The reaction is typically conducted in dichloromethane under reflux to facilitate nucleophilic substitution at the amine group . Purification involves column chromatography or recrystallization to isolate the sulfonamide product.
Q. How is the structural characterization of this compound performed in academic research?
Structural confirmation relies on spectroscopic techniques:
- NMR spectroscopy (¹H and ¹³C) to verify proton environments and carbon frameworks.
- IR spectroscopy to identify sulfonamide (-SO₂NH-) and aromatic stretching vibrations.
- Mass spectrometry (ESI-MS or MALDI-TOF) to confirm molecular weight. Advanced characterization may include X-ray crystallography to resolve stereochemistry, as seen in related sulfonamide derivatives .
Q. What initial biological screening approaches are applied to assess its therapeutic potential?
- Enzyme inhibition assays : Testing against targets like dihydropteroate synthase (common in sulfonamide antibiotics) using spectrophotometric methods to monitor substrate conversion .
- Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against bacterial/fungal strains, with comparisons to known inhibitors (e.g., sulfamethoxazole) .
- Cytotoxicity screening : MTT assays on mammalian cell lines to evaluate preliminary safety profiles .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound?
Yield optimization involves:
- Reaction condition tuning : Adjusting temperature (e.g., 40–60°C for controlled reactivity) and solvent polarity (e.g., THF vs. DCM) to enhance intermediate stability .
- Catalyst selection : Using DMAP (4-dimethylaminopyridine) to accelerate sulfonamide bond formation.
- Purification strategies : Employing gradient elution in HPLC to separate byproducts, especially regioisomers formed during sulfonylation .
Q. How to resolve contradictions in structure-activity relationship (SAR) studies for analogs of this compound?
Contradictions in SAR (e.g., conflicting IC₅₀ values for similar substituents) are addressed by:
- Comparative molecular docking : Mapping binding poses of analogs to biological targets (e.g., RORγ nuclear receptors) using software like AutoDock Vina .
- Free-energy perturbation (FEP) calculations : Quantifying substituent effects on binding affinity computationally.
- Orthogonal assays : Validating activity in cell-based models (e.g., luciferase reporter assays for RORγ inhibition) to confirm biochemical data .
Q. What strategies enhance the selectivity of this compound for specific biological targets?
Selectivity is improved through:
- Substituent engineering : Introducing electron-withdrawing groups (e.g., -Cl, -CF₃) on the benzene ring to modulate hydrophobic interactions with target binding pockets. Evidence from RORγ inverse agonists shows that 2-chloro substituents reduce off-target effects .
- Prodrug design : Masking the sulfonamide group with ester linkages to enhance tissue-specific activation, as demonstrated in related tetrahydroquinoline derivatives .
Data Contradiction and Validation
Q. How to address discrepancies in reported biological activity across studies?
Discrepancies arise due to variations in assay conditions (e.g., pH, co-solvents). Mitigation strategies include:
- Standardized protocols : Adopting CLSI guidelines for antimicrobial testing to ensure reproducibility .
- Dose-response validation : Re-testing compounds under identical conditions (e.g., 10-point IC₅₀ curves) to confirm activity trends .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
